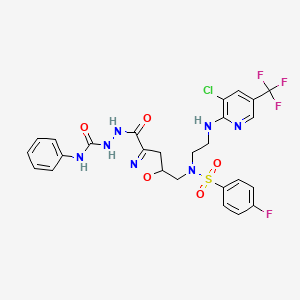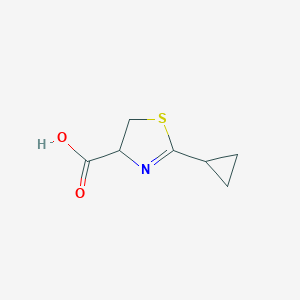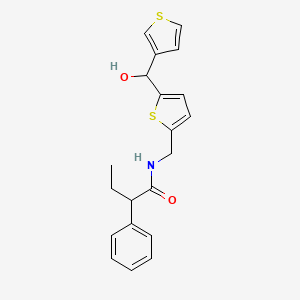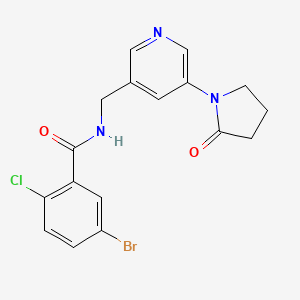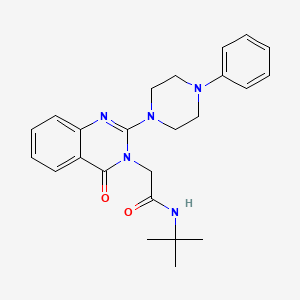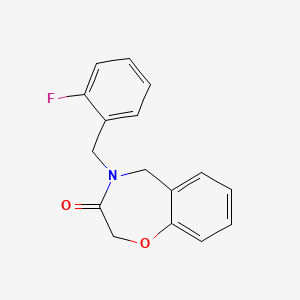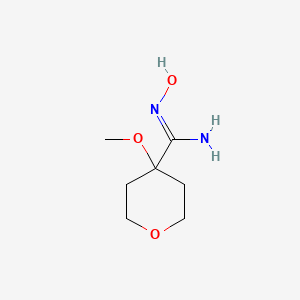
3-(4-Ethoxybenzenesulfonyl)-1,6-diethyl-1,4-dihydroquinolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The molecule “3-(4-Ethoxybenzenesulfonyl)-1,6-diethyl-1,4-dihydroquinolin-4-one” is a quinolinone derivative with an ethoxybenzenesulfonyl group at the 3-position and ethyl groups at the 1 and 6-positions. Quinolinones are a class of compounds that contain a quinoline backbone, which is a fused benzene and pyridine ring, and a carbonyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The carbonyl group at the 4-position, the ethoxybenzenesulfonyl group at the 3-position, and the ethyl groups at the 1 and 6-positions would be key functional groups .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the carbonyl group, the ethoxybenzenesulfonyl group, and the ethyl groups. The carbonyl group could undergo reactions such as nucleophilic addition or reduction . The ethoxybenzenesulfonyl group could potentially undergo reactions with nucleophiles .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the ethoxybenzenesulfonyl group could potentially increase its solubility in polar solvents .
科学的研究の応用
Synthesis and Characterization Studies have shown innovative synthesis methods for derivatives related to "3-(4-Ethoxybenzenesulfonyl)-1,6-diethyl-1,4-dihydroquinolin-4-one," highlighting their potential in creating novel compounds with diverse applications. For example, the synthesis of quinazolinone derivatives and their antimicrobial activity were explored, indicating a method to create substances with potential pharmaceutical applications (Habib, Hassan, & El‐Mekabaty, 2013).
Antioxidant Properties and Applications Ethoxyquin, a compound related to the chemical structure , has been extensively studied for its antioxidant properties, particularly in the context of animal feed to prevent lipid peroxidation. Research has detailed the mechanisms through which ethoxyquin and its derivatives protect against oxidative stress and their implications for food safety and toxicology (Blaszczyk, Augustyniak, & Skolimowski, 2013).
Chemical Reactions and Mechanisms The chemical reactivity and mechanisms of action of compounds similar to "this compound" have been a focus of several studies. Research into the Lewis acid-promoted reactions of related compounds has provided insights into their potential utility in synthetic chemistry and the development of new synthetic methodologies (Engler & Scheibe, 1998).
Biological Activities and Effects The biological activities of ethoxyquin and related compounds, including their effects on enzymatic activities and potential toxicity, have been investigated to understand their safety and efficacy in various applications. Studies have shown both the beneficial effects of these antioxidants in reducing the toxicity of certain compounds and their potential genotoxic effects, underscoring the importance of comprehensive evaluation for safety (Blaszczyk & Skolimowski, 2015).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(4-ethoxyphenyl)sulfonyl-1,6-diethylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4S/c1-4-15-7-12-19-18(13-15)21(23)20(14-22(19)5-2)27(24,25)17-10-8-16(9-11-17)26-6-3/h7-14H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZFQBGGRURZFRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)OCC)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

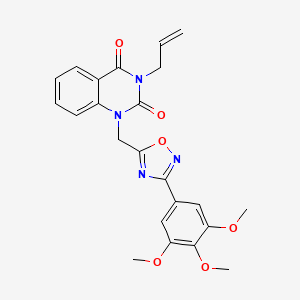
![N-(isochroman-3-ylmethyl)-N,3-dimethyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2555847.png)
![N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2555848.png)
![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-3-methoxy-1-methylpyrazole-4-carboxamide](/img/structure/B2555850.png)
![3-[6-oxo-6-(4-pyrimidin-2-ylpiperazin-1-yl)hexyl]-1H-quinazoline-2,4-dione](/img/structure/B2555853.png)
